molecular formula C9H18N2O2 B7858908 1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone

1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone

Cat. No.: B7858908
M. Wt: 186.25 g/mol
InChI Key: PFARXOWELYEIOV-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone is an organic compound with the molecular formula C9H18N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both hydroxy and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone typically involves the reaction of piperidine derivatives with ethylamine and hydroxyethylamine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the use of palladium-catalyzed cyclization reactions to form the piperidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of enzymes and influence cellular processes, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of hydroxy and amino groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(2-hydroxyethylamino)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(13)11-5-2-9(3-6-11)10-4-7-12/h9-10,12H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFARXOWELYEIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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